1-Fluoro-2,4-dinitrobenzene

Catalog No.
S594798
CAS No.
70-34-8
M.F
C6H3FN2O4
M. Wt
186.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2,4-dinitrobenzene

CAS Number

70-34-8

Product Name

1-Fluoro-2,4-dinitrobenzene

IUPAC Name

1-fluoro-2,4-dinitrobenzene

Molecular Formula

C6H3FN2O4

Molecular Weight

186.1 g/mol

InChI

InChI=1S/C6H3FN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H

InChI Key

LOTKRQAVGJMPNV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Solubility

0.1 to 1.0 mg/mL at 67.5° F (NTP, 1992)
0.00 M
Soluble in benzene, ether, propylene glycol
Soluble in ethanol; slightly soluble in chloroform
In water, 400 mg/L at 25 °C

Synonyms

1-Fluoro-2,4-dinitrobenzene; 2,4-Dinitrobenzene fluoride; 4-Fluoro-1,3-dinitrobenzene; DFB; DNFB; FDNB; Fluorodinitrobenzene; NSC 33519;

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Protein Sequencing:

  • Historical Significance: Sanger's reagent played a crucial role in the development of protein sequencing techniques. It reacts with the free amino group (N-terminus) of the first amino acid in a polypeptide chain, forming a stable dinitrophenyl (DNP) derivative.
  • Method: Subsequent steps involve cleaving the protein chain at specific points and identifying the released DNP-labeled amino acids. By analyzing the order of these labeled fragments, researchers can determine the complete amino acid sequence of the protein.

Other Applications:

  • Glutathione and Cysteine Analysis: Sanger's reagent can be used in conjunction with high-performance liquid chromatography (HPLC) to distinguish between the reduced and oxidized forms of glutathione and cysteine in biological samples.
  • Chemical Derivatization: Due to its reactivity with various functional groups, 1-Fluoro-2,4-dinitrobenzene can be used as a derivatization agent in other research applications. This process often involves modifying a molecule to improve its properties for analysis or further reactions.

1-Fluoro-2,4-dinitrobenzene is a chemical compound with the molecular formula C6H3FN2O4C_6H_3FN_2O_4 and a molecular weight of approximately 186.1 g/mol. This compound is characterized by its aromatic structure, consisting of a benzene ring substituted with two nitro groups at the 2 and 4 positions and a fluorine atom at the 1 position. It is commonly referred to as Sanger's reagent, named after Frederick Sanger, who extensively utilized it for protein sequencing. The compound is known for its ability to react with the N-terminal amino acids of polypeptides, facilitating the identification of amino acid sequences in proteins .

As mentioned earlier, FDNB reacts with the free amino group at the N-terminus of a protein chain. This covalent attachment of the DNP group to the N-terminal amino acid allows for its identification through techniques like chromatography. By cleaving the peptide bonds in the protein chain under controlled conditions, researchers can sequentially remove amino acids and identify the attached DNP group, revealing the protein's amino acid sequence [].

, primarily involving nucleophilic substitution due to the presence of the electron-withdrawing nitro groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted products .
  • Formation of Dinitrophenyl-Amino Acids: When reacted with amino acids, it forms dinitrophenyl-amino acids which are stable under acidic conditions, allowing for further analysis through chromatographic techniques .

The biological activity of 1-fluoro-2,4-dinitrobenzene primarily involves its role in protein chemistry. It serves as a reagent for determining the N-terminal amino acid of polypeptides. This reaction is crucial for protein sequencing and has been instrumental in studies involving insulin and other proteins . Additionally, it has been used in more complex analyses, such as distinguishing between reduced and oxidized forms of glutathione and cysteine in biological systems using high-performance liquid chromatography (HPLC) .

The synthesis of 1-fluoro-2,4-dinitrobenzene can be achieved through several methods:

  • Reaction of 1-Chloro-2,4-dinitrobenzene with Potassium Fluoride: In this method, 1-chloro-2,4-dinitrobenzene reacts with potassium fluoride in nitrobenzene to yield 1-fluoro-2,4-dinitrobenzene .
  • Direct Fluorination: Another approach involves direct fluorination of dinitrobenzene derivatives using fluorinating agents under controlled conditions .

1-Fluoro-2,4-dinitrobenzene has several applications:

  • Protein Sequencing: It is widely used in laboratories for determining the amino acid sequence of proteins.
  • Chromatography: The compound's derivatives are utilized in chromatographic methods for separating and identifying amino acids.
  • Research Reagent: It acts as an alkylating agent in various biochemical assays and research applications .

Studies on 1-fluoro-2,4-dinitrobenzene have focused on its interactions with various biological molecules. Its ability to form stable complexes with amino acids allows researchers to analyze protein structures effectively. Additionally, its reactivity with thiol groups in cysteine and glutathione has been explored to understand redox states within cellular environments .

Several compounds share structural or functional similarities with 1-fluoro-2,4-dinitrobenzene. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
2,4-DinitrochlorobenzeneChlorine atom replaces fluorine at position 1Used as a precursor for various chemical syntheses.
1-Nitro-2,4-dinitrobenzeneNitrogen atom replaces fluorine at position 1Less commonly used in protein chemistry applications.
2-Fluoro-4-nitrotolueneMethyl group at position 5 along with fluorine and nitro groupsUsed in different synthetic pathways compared to dinitrophenyl derivatives.
DinitrophenolHydroxyl group instead of fluorineKnown for its role in uncoupling oxidative phosphorylation.

The uniqueness of 1-fluoro-2,4-dinitrobenzene lies in its specific reactivity towards amino groups and its historical significance in protein sequencing techniques pioneered by Frederick Sanger .

Nucleophilic Aromatic Substitution Principles

1-Fluoro-2,4-dinitrobenzene represents one of the most extensively studied electrophilic aromatic compounds in nucleophilic aromatic substitution reactions [1]. The compound undergoes nucleophilic aromatic substitution through the addition-elimination mechanism, which is fundamentally different from the electrophilic aromatic substitution pathways commonly observed with electron-rich aromatic systems [11]. The presence of two electron-withdrawing nitro groups positioned at the 2 and 4 positions relative to the fluorine substituent creates a highly electron-deficient aromatic ring that readily accepts nucleophilic attack [2].

The nucleophilic aromatic substitution mechanism for 1-fluoro-2,4-dinitrobenzene proceeds through a two-step process involving initial nucleophilic attack followed by elimination of the fluoride leaving group [7]. The first step involves the formation of a negatively charged intermediate known as a Meisenheimer complex, where the nucleophile attacks the carbon bearing the fluorine substituent [12]. This intermediate is stabilized through resonance delocalization of the negative charge onto the electron-withdrawing nitro groups, particularly those positioned ortho and para to the site of nucleophilic attack [45].

The electron-withdrawing nature of the nitro groups plays a crucial role in activating the aromatic ring toward nucleophilic substitution [15]. The nitro groups positioned at the 2 and 4 positions relative to the fluorine create a synergistic effect that significantly enhances the electrophilicity of the carbon bearing the fluorine substituent [44]. This activation occurs through both inductive and resonance effects, with the nitro groups withdrawing electron density from the aromatic ring through their strong electron-withdrawing character [41].

Reaction Kinetics with Various Nucleophiles

Kinetic studies of 1-fluoro-2,4-dinitrobenzene with various nucleophiles have revealed significant variations in reaction rates depending on the nature and basicity of the attacking nucleophile [38]. The reaction exhibits second-order kinetics in most cases, with the rate being first-order in both the electrophile and the nucleophile [1] [5]. However, under certain conditions, particularly in aprotic solvents and with specific nucleophiles, more complex kinetic behavior has been observed [2].

Studies with biothiols have provided comprehensive kinetic data for nucleophilic substitution reactions of 1-fluoro-2,4-dinitrobenzene [16] [38]. The nucleophilic rate constants for various biothiols in aqueous media at 25°C demonstrate a clear correlation with the basicity of the nucleophile, as shown in the following data:

BiothiolpKaRate Constant (M⁻¹s⁻¹)
L-Cysteine ethyl ester6.505.45 ± 0.17
Cysteine8.1021.32 ± 0.66
Glutathione8.7566.90 ± 1.62
N-Acetylcysteine9.5095.63 ± 3.28

The kinetic behavior of 1-fluoro-2,4-dinitrobenzene with secondary amines shows solvent-dependent mechanistic changes [37]. In acetonitrile, the reaction proceeds through a rate-limiting proton transfer mechanism, evidenced by upward curvature in plots of observed rate constant versus amine concentration [37]. Conversely, in aqueous solution, the reaction follows a linear relationship between rate and nucleophile concentration, indicating that general base catalysis is absent and the reaction proceeds through rate-limiting formation of the Meisenheimer complex [37].

The Brönsted-type correlation for reactions in acetonitrile yields beta-nucleophile values of 0.82 and 0.84 for different kinetic pathways, while reactions in water show a beta-nucleophile value of 0.52 [37]. These values provide mechanistic insight into the nature of the transition state and the extent of bond formation between the nucleophile and the electrophilic center [16].

Mechanistic Studies of Addition-Elimination Pathways

Detailed mechanistic investigations of 1-fluoro-2,4-dinitrobenzene have established that the reaction proceeds exclusively through the addition-elimination pathway rather than through concerted or other alternative mechanisms [7] [38]. The addition-elimination mechanism involves the initial formation of a sigma-complex intermediate followed by elimination of the fluoride ion to restore aromaticity [12].

The formation of the Meisenheimer complex has been directly observed and characterized in various studies [4] [12]. These intermediates can be isolated under appropriate conditions and exhibit characteristic spectroscopic properties that confirm their structure [12]. The stability of these intermediates depends critically on the ability of the electron-withdrawing groups to delocalize the negative charge developed during nucleophilic attack [45].

Nuclear magnetic resonance studies have provided detailed insights into the structure and dynamics of the addition-elimination pathway [27]. The complete assignment of high-resolution nuclear magnetic resonance spectra for 1-fluoro-2,4-dinitrobenzene includes analysis of multiple nuclei, revealing the electronic environment and coupling patterns that govern reactivity [27]. These spectroscopic investigations have confirmed the electron-deficient nature of the aromatic system and the preferential sites for nucleophilic attack [27].

The elimination step involves departure of the fluoride ion with concomitant restoration of aromaticity [11]. This step is generally fast compared to the initial nucleophilic attack, making the formation of the Meisenheimer complex the rate-determining step in most cases [37] [38]. The driving force for fluoride elimination includes both the restoration of aromatic stabilization and the relative stability of the fluoride ion as a leaving group [45].

Comparative Reactivity Analysis with Related Compounds

Comparative studies of 1-fluoro-2,4-dinitrobenzene with related aromatic compounds have established clear structure-reactivity relationships that govern nucleophilic aromatic substitution [9] [13]. The compound exhibits significantly higher reactivity compared to mono-nitro derivatives and shows enhanced reactivity relative to other halogenated dinitrobenzene derivatives [6].

When compared to 1-chloro-2,4-dinitrobenzene, the fluoro derivative demonstrates higher reactivity toward nucleophilic substitution despite the stronger carbon-fluorine bond [24]. This enhanced reactivity results from the greater electron-withdrawing effect of fluorine compared to chlorine, which increases the electrophilicity of the aromatic ring [24] [45]. The electron-withdrawing power follows the order: fluorine > chlorine > bromine, with corresponding increases in reaction rates for nucleophilic substitution [15].

Comparative analysis of positional isomers reveals that 1-fluoro-2,4-dinitrobenzene exhibits higher reactivity than 1-fluoro-3,5-dinitrobenzene and 1-fluoro-3,4-dinitrobenzene [13]. This reactivity order reflects the optimal positioning of electron-withdrawing groups in the 2,4-configuration, which provides maximum stabilization of the Meisenheimer intermediate through resonance delocalization [13] [45].

Studies with various thiazole derivatives have demonstrated the influence of nucleophile structure on reaction rates with 1-fluoro-2,4-dinitrobenzene [4]. The reactivity of 2-iminothiazoline exceeds that of 2-aminothiazole, reflecting differences in both basicity and steric requirements of these nucleophiles [4]. These comparative studies have established that both electronic and steric factors contribute to the overall reaction rate [4].

Computational and Theoretical Studies

Natural Bond Orbital Analysis

Natural bond orbital analysis of 1-fluoro-2,4-dinitrobenzene has provided quantitative insights into the electronic structure and bonding characteristics that govern reactivity [24]. These calculations reveal the extent of electron delocalization within the aromatic system and quantify the electron-withdrawing effects of individual substituents [24]. The natural bond orbital analysis demonstrates significant polarization of the carbon-fluorine bond, reflecting the electron-deficient character of the aromatic carbon [24].

The natural population analysis derived from natural bond orbital calculations shows substantial positive charge accumulation on the carbon bearing the fluorine substituent [24]. This charge distribution pattern correlates directly with experimental observations of preferential nucleophilic attack at this position [24]. The analysis also reveals the contribution of individual nitro groups to the overall electron deficiency of the aromatic system [24].

Orbital interaction analysis through natural bond orbital methods has identified the specific molecular orbitals involved in stabilizing the Meisenheimer intermediate [24]. These calculations show how the electron-withdrawing nitro groups provide low-lying vacant orbitals that can accommodate the negative charge developed during nucleophilic attack [24].

Quantum Chemical Calculations

Quantum chemical calculations employing various levels of theory have been applied to study the reaction mechanisms and energetics of 1-fluoro-2,4-dinitrobenzene [18] [31]. These computational studies have provided detailed potential energy surfaces for nucleophilic substitution reactions and have identified the geometric and electronic characteristics of transition states and intermediates [18].

Density functional theory calculations using hybrid functionals have proven particularly effective for studying nucleophilic aromatic substitution reactions involving 1-fluoro-2,4-dinitrobenzene [31]. Benchmark studies comparing different computational methods have established that generalized gradient approximation functionals such as Optimized Perdew-Burke-Ernzerhof provide excellent accuracy for describing the energetics of these reactions [31].

High-level coupled cluster calculations have been employed to establish reference benchmarks for evaluating the performance of more computationally efficient methods [31]. These studies have demonstrated that modern density functional theory approaches can achieve chemical accuracy for the prediction of reaction barriers and thermodynamic properties [31].

Density Functional Theory Studies

Comprehensive density functional theory investigations of 1-fluoro-2,4-dinitrobenzene have mapped the complete reaction coordinate for nucleophilic aromatic substitution [33]. These calculations have identified the activation energies for various nucleophiles and have established structure-reactivity relationships based on computed energetic parameters [33]. The density functional theory studies demonstrate that the activation energy for nucleophilic attack correlates inversely with the basicity of the nucleophile [33].

Solvent effects on the reaction mechanism have been investigated through implicit solvation models within the density functional theory framework [17]. These calculations reveal significant solvent-dependent changes in reaction energetics, particularly for charged intermediates and transition states [17]. The studies demonstrate that polar protic solvents generally stabilize charged species more effectively than aprotic solvents [17].

Time-dependent density functional theory calculations have been employed to study the electronic excitation properties of 1-fluoro-2,4-dinitrobenzene and its reaction intermediates [18]. These investigations provide insights into the optical properties and electronic structure changes that occur during the course of nucleophilic substitution reactions [18].

Transition State Analysis

Detailed transition state analysis using quantum chemical methods has revealed the geometric and electronic characteristics of the critical points along the reaction coordinate for nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene [28] [29]. These calculations identify the precise atomic arrangements and bond distances that characterize the transition state for nucleophilic attack [30]. The transition state analysis demonstrates significant lengthening of the carbon-fluorine bond and partial formation of the bond between the nucleophile and the aromatic carbon [30].

Intrinsic reaction coordinate calculations have traced the minimum energy pathway connecting reactants to products through the transition state [29]. These studies reveal the concerted nature of bond breaking and formation during the elimination step and provide detailed insights into the mechanism of fluoride departure [28]. The calculations demonstrate that the transition state for nucleophilic attack occurs early along the reaction coordinate, consistent with the highly electrophilic nature of the aromatic system [30].

Activation energy barriers computed for various nucleophiles show excellent correlation with experimental rate constants [32] [33]. The calculations predict that electron-rich nucleophiles exhibit lower activation barriers, consistent with their enhanced reactivity toward 1-fluoro-2,4-dinitrobenzene [33]. These computational predictions have been validated through comparison with experimental kinetic data [32].

Physical Description

2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992)

Color/Form

Pale yellow crystals from ethe

XLogP3

1.6

Boiling Point

565 °F at 760 mm Hg ; 352° F at 25 mm Hg ; 271° F at 2 mm Hg (NTP, 1992)
296.0 °C
296 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.482 at 68 °F (NTP, 1992)

LogP

log Kow = 1.83 (est)

Melting Point

81.5 to 86.0 °F (NTP, 1992)
25.8 °C

UNII

D241E059U6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (10.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (87.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dinitrofluorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one fluoride group that is used for N-terminal amino acid sequencing by the Sanger method. In vitro, dinitrofluorobenzene (DNFB) reacts with the amine group in amino acids to produce dinitrophenyl (DNP)-amino acids. Then the sample is subjected to acid hydrolysis. Under these conditions, the peptide bonds are broken but the DNP-amino acid bonds remain intact. The DNP-amino acids can be recovered and their identities can be determined through the use of various chromatography techniques. This reagent can also be used to distinguish the reduced and oxidized forms of glutathione and cysteine.

Mechanism of Action

Contact sensitivity to 2,4 dinitrofluorobenzene is maximal six days after sensitization but declines rapidly, due to autoanti-idiotypic antibodies produced by the host. The studies presented here indicate that this down regulation by anti-Id is a C independent active process involving a subset of Ia+ T cells in the immune lymph node cell population. Depleting immune LN cells of Ia+ T cells renders them insensitive to inhibition by anti-Id alone, although the same population is inhibited by treatment anti-Id plus C. This c(M population is rendered sensitive to inhibition by anti-Id alone by adding untreated DNFB sensitized LN cells but not by adding normal LN cells. Further studies showed that suppression by anti-Id activated Ia+ T cells occurs locally at the skin test site and is antigen nonspecific. These data indicate the natural regulation of CS to DNFB by autoanti-Id antibodies involves a negative feedback regulatory loop.
Chemokines are involved in the control of dendritic cell (DC) trafficking, which is critical for the immune response, namely in allergic contact dermatitis (ACD). In this work, we investigated by flow cytometry the effect of the contact sensitizers 2,4-dinitrofluorobenzene (DNFB), 1,4-phenylenediamine (PPD) and nickel sulfate (NiSO(4)), on the surface expression of the chemokine receptors CCR6 and CXCR4 in DC. As an experimental model of a DC we used a fetal skin-derived dendritic cell line (FSDC), which has morphological, phenotypical and functional characteristics of skin DC. Our results show that all the skin sensitizers studied decreased the membrane expression of the chemokine receptors CCR6 and CXCR4. In contrast, 2,4-dichloronitrobenzene (DCNB), the inactive analogue of DNFB without contact sensitizing properties, was without effect on the surface expression of these receptors. Lipopolysaccharide (LPS), which induces the maturation of DC, also reduced surface CCR6 and CXCR4 expression.
Early changes in gene expression have been identified by cDNA microarray technology. Analysis of draining auricular lymph node tissue sampled at 48 h following exposure to the potent contact allergen 2,4-dinitrofluorobenzene (DNFB) provided examples of up- and down-regulated genes, including onzin and guanylate binding protein 2, and glycosylation-dependent cell adhesion molecule 1 (GlyCAM-1), respectively. Allergen-induced changes in these three genes were confirmed in dose-response and kinetic analyses using Northern blotting and/or reverse transcription-polymerase chain reaction techniques. The results confirmed that these genes are robust and relatively sensitive markers of early changes provoked in the lymph node by contact allergen. Upon further investigation, it was found that altered expression of the adhesion molecule GlyCAM-1 was not restricted to treatment with DNFB. Topical sensitization of mice to a chemically unrelated contact allergen, oxazolone, was also associated with a decrease in the expression of mRNA for GlyCAM-1. Supplementary experiments revealed that changes in expression of this gene are independent of the stimulation by chemical allergens of proliferative responses by draining lymph node cells. Taken together these data indicate that the expression of GlyCAM-1 is down-regulated rapidly following epicutaneous treatment of mice with chemical allergens, but that this reduction is associated primarily with changes in lymph node cell number, or some other aspect of lymph node activation, rather than proliferation.
The skin sensitizer 2,4-dinitrofluorobenzene (DNFB) provokes delayed hypersensitivity responses as a result of topical application to the skin. Here, we demonstrate that DNFB modifies proteins in RAW 264.7 cells and skin tissues in NC/Nga mice; we also show the functional involvement of DNFB-induced modification of cellular proteins in the DNFB-induced macrophage inflammatory protein (MIP)-2 gene expression in RAW 264.7 cells. In addition, we demonstrate that DNFB strongly induces reactive oxygen species (ROS) production. Our RT-PCR analysis and reporter gene assays reveal that the DNFB-induced intracellular ROS production is necessary for MIP-2 gene expression by DNFB. We observed that the vitamin C and chemical oxidant scavenger N-acetyl-cysteine have an inhibitory effect on the generation of ROS, the activation of MAP kinase pathways, and the MIP-2 gene expression in DNFB-treated RAW 264.7 cells. These results provide insight into the mechanisms involved in DNFB-induced contact hypersensitivity.

Vapor Pressure

0.00237 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

70-34-8

Wikipedia

1-fluoro-2,4-dinitrobenzene

Methods of Manufacturing

In commercial batch or semicontinuous operations, /such as/ the Halex process, potassium fluoride and the activated chloroaromatic compound are thoroughly mixed (1:1) with a large volume of an aprotic solvent (dimethyl sulfoxide or sulfolane) and are heated to 150-250 °C. The reaction is 90% complete within 48 hr. Removal of KCl and distillation of the product present no difficulty ... The following commercially important ... /intermediate is/ obtained by the Halex process: ... 1- fluoro-2,4-dinitrobenzene from 1- chloro-2,4-dinitrobenzene.

General Manufacturing Information

Benzene, 1-fluoro-2,4-dinitro-: ACTIVE

Interactions

UV-IRRADIATION OF SKIN OR TOPICAL APPLICATION OF CORTICOSTEROIDS CAN CREATE LOCAL MILIEU IN WHICH 2,4-DININTRO-1-FLUOROBENZENE CANNOT FUNCTION AS EFFECTIVE STIMULATOR OF CONTACT HYPERSENSITIVITY.
ANTIGENIC COMPETITION (DEPRESSED CONTACT SENSITIVITY TO PICRYL CHLORIDE) WAS INDUCED IN MICE BY PAINTING WITH DNFB (600 MUG) & BY IV, IP & ORAL ADMIN (600 MUG). ANTIGENIC COMPETITION ABOLISHED BY CYCLOPHOSPHAMIDE (5 MG, IP) GIVEN 4 DAYS AFTER IV DNFB (0 TO 600 MUG) OR 4-ETHOXYMETHYLENE 2-PHENYLOXAZOLONE (0 TO 600 MUG), & BY THYMECTOMY 6 WK PRIOR TO INJECTION OF DNFB. THYMUS-DERIVED SUPPRESSOR CELLS MAY BE INVOLVED IN ANTIGENIC COMPETITION INDUCED BY IV DNFB. IV DNFB DID NOT INDUCE CONTACT SENSITIVITY IN NORMAL MICE, AS IT DID IN MICE PRETREATED WITH CYCLOPHOSPHAMIDE 2 DAYS PRIOR TO INJECTION.
SUPPRESSOR T CELLS ACTING ON EFFERENT PHASE (TS-EFF) OF DINITROFLUOROBENZENE-CONTACT SENSITIVITY WERE INDUCED-IN BALB/C MICE BY INJECTION OF DINITROBENZENESULFONATE (DNBSO3) & SUBSEQUENT PAINTING (SENSITIZATION) WITH DNFB. TS-EFF CELLS RELEASED SUPPRESSOR FACTOR, ANTIGEN & STRAIN SPECIFIC, WHICH WAS ACTIVE IN VIVO IN SENSITIZED RECIPIENTS. ADMIN OF DNBSO3 ALONE GENERATED SUPPRESSOR T CELLS, WHICH ACTED ONLY ON AFFERENT PHASE (TS-EFF). SUPPRESSOR T CELLS COULD NOT BE DETECTED IN MICE PAINTED WITH DNFB & DESENSITIZED LATER BY INJECTION OF DNBSO3.
ANTIBODY MEDIATED & CELL MEDIATED IMMUNE FUNCTIONS OF OFFSPRING FROM NEW ZEALAND WHITE RABBITS FED CONTROL CHOW OR CHOW CONTAINING 10, 100 OR 250 PPM OF AROCLOR 1248 (PCB) WERE ASSESSED. ONLY OFFSPRING FROM MOTHERS FED 250 PPM HAD SIGNIFICANTLY LOWER CONTACT SENSITIVITY RESPONSE TO DNFB. THERE WAS NO DECR IN PLAQUE FORMING CELL RESPONSE TO SHEEP RED BLOOD CELLS (SRBC) OR SERUM ANTI-SRBC ANTIBODY TITERS AT ANY EXPOSURE LEVEL. SPLEEN & THYMUS DID NOT REVEAL ANY CHANGES IN CELLULARITY ASSOC WITH IMMUNOSUPPRESSION; NOR DID PERIPHERAL BLOOD LYMPHOCYTES DIFFER FROM CONTROLS.
For more Interactions (Complete) data for 1-FLUORO-2,4-DINITROBENZENE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

NK cell memory: discovery of a mystery

Ulrich H von Andrian
PMID: 33859406   DOI: 10.1038/s41590-021-00890-9

Abstract




Coordinated action of microsomal prostaglandin E synthase-1 and prostacyclin synthase on contact hypersensitivity

Tsubasa Ochiai, Yuka Sasaki, Hiroshi Kuwata, Yoshihito Nakatani, Chieko Yokoyama, Shuntaro Hara
PMID: 33582554   DOI: 10.1016/j.bbrc.2021.02.004

Abstract

Microsomal prostaglandin (PG) E synthase-1 (mPGES-1) and prostacyclin (PGI
) synthase (PGIS) are PG terminal synthases that work downstream of cyclooxygenase and synthesize PGE
and PGI
, respectively. Although the involvement of PG receptors in acquired cutaneous immune responses was recently shown, the roles of these PG terminal synthases remain unclear. To identify the pathophysiological roles of mPGES-1 and PGIS in cutaneous immune systems, we applied contact hypersensitivity (CHS) to mPGES-1 and PGIS knockout (KO) mice as a model of acquired immune responses. Mice were treated with 1-fluoro-2,4-dinitrobenzene (DNFB) and evaluated for ear thickness and histopathological features. The results showed that the severity of ear swelling in both gene-deficient mice was much lower than that in wild-type (WT) mice. Histological examination of DNFB-treated ears showed that inflammatory cell infiltration and edema in the dermis were also less apparent in both genotypic mice. LC-MS analysis further showed that the increment in PGE
levels in DNFB-treated ear tissue was reduced in mPGES-1 KO mice, and that 6-keto PGF
(a stable metabolite of PGI
) was not detected in PGIS KO mice. Furthermore, we made bone marrow (BM) chimera and found that transplantation of WT mouse-derived BM cells restored the impaired CHS response in mPGES-1 KO mice but did not restore the response in PGIS KO mice. These results indicated that mPGES-1 in BM-derived cells and PGIS in non-BM-derived cells might play critical roles in DNFB-induced CHS. mPGES-1-derived PGE
and PGIS-derived PGI
might coordinately promote acquired cutaneous immune responses.


ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α

Azusa Saika, Takahiro Nagatake, So-Ichiro Hirata, Kento Sawane, Jun Adachi, Yuichi Abe, Junko Isoyama, Sakiko Morimoto, Eri Node, Prabha Tiwari, Koji Hosomi, Ayu Matsunaga, Tetsuya Honda, Takeshi Tomonaga, Makoto Arita, Kenji Kabashima, Jun Kunisawa
PMID: 33749892   DOI: 10.1096/fj.202001687R

Abstract

ω3 fatty acids show potent bioactivities via conversion into lipid mediators; therefore, metabolism of dietary lipids is a critical determinant in the properties of ω3 fatty acids in the control of allergic inflammatory diseases. However, metabolic progression of ω3 fatty acids in the skin and their roles in the regulation of skin inflammation remains to be clarified. In this study, we found that 12-hydroxyeicosapentaenoic acid (12-HEPE), which is a 12-lipoxygenase metabolite of eicosapentaenoic acid, was the prominent metabolite accumulated in the skin of mice fed ω3 fatty acid-rich linseed oil. Consistently, the gene expression levels of Alox12 and Alox12b, which encode proteins involved in the generation of 12-HEPE, were much higher in the skin than in the other tissues (eg, gut). We also found that the topical application of 12-HEPE inhibited the inflammation associated with contact hypersensitivity by inhibiting neutrophil infiltration into the skin. In human keratinocytes in vitro, 12-HEPE inhibited the expression of two genes encoding neutrophil chemoattractants, CXCL1 and CXCL2, via retinoid X receptor α. Together, the present results demonstrate that the metabolic progression of dietary ω3 fatty acids differs in different organs, and identify 12-HEPE as the dominant ω3 fatty acid metabolite in the skin.


Prediction of the therapeutic mechanism responsible for the effects of Sophora japonica flower buds on contact dermatitis by network-based pharmacological analysis

Younsook Kim, Yoona Oh, Hongbum Lee, Beodeul Yang, Chan-Hun Choi, Hyunwoo Jeong, Hyungwoo Kim, Wongun An
PMID: 33493588   DOI: 10.1016/j.jep.2021.113843

Abstract

The flower buds of Sophora japonica L. are a major traditional medicine in China, Japan, and Korea and are used to stop bleeding and 'cool the blood'. Accordingly, they are used to treat bleeding haemorrhoids, hypertension, and pyoderma. In addition, it was recently found that the flower buds of S. japonica (SJ) have cosmetic whitening properties.
Compounds in SJ and their targets and related diseases were investigated using the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database and analysis platform. Target gene information was obtained from the UniProt database. Network construction was carried out using Cytoscape 3.72. Contact dermatitis (CD)-related gene searching was performed using the Cytoscape string App. Docking analysis was conducted using AutoDock Vina. Six-week-old Balb/c male mice with DNFB (1-fluoro-2,4-dinitrofluorobenzene)-induced CD were treated with a methanol extract of the flower buds of S. japonica (MESJ), and its effects on skin colour, lesions, and immune cell infiltration, and on histopathological abnormalities such as epidermal hyperplasia were investigated.
Eleven compounds targeted 13 CD-related genes, that is, serum albumin (ALB), prostaglandin G/H synthase (COX) 2, C-X-C motif chemokine (CXCL) 2, CXCL10, ICAM1, IFN-γ, IL-10, IL-1α, IL-1β, IL-2, IL-6, E-selectin, and TNF. In the murine DNFB model, MESJ significantly suppressed scaling, erythema, and skin thickening as compared with DNFB controls and epithelial hyperplasia and immune cell infiltrations induced by repeated DNFB application.
Our animal study showed that the mode of action of MESJ was closely related to the prevention of epithelial hyperplasia and immune cell infiltration. The results obtained demonstrated that the flower buds of S. japonica offer a potential means of treating CD, and suggest that the therapeutic mechanism of CD is explained by relations between 11 major components of SJ, including kaempferol and quercetin, and 13 CD-related genes.


Capsaicin attenuates immunosuppression induced by chronic stress in BALB/C mice

J M Viveros-Paredes, A M Puebla-Pérez, O Gutiérrez-Coronado, A M Macías-Lamas, G Hernández-Flores, P C Ortiz-Lazareno, A Bravo-Cuéllar, M M Villaseñor-García
PMID: 33486334   DOI: 10.1016/j.intimp.2020.107341

Abstract

Although acute stress generally exerts positive effects on the immune system, chronic stress typically causes immunosuppression via the hypothalamic-pituitary-adrenal (HPA) axis. In this study, the effects of capsaicin (1.28 mg/kg intraperitoneally [i.p.] for 7 days) on immune parameters were evaluated under conditions of chronic stress. Capsaicin treatment significantly increased the immune response as evaluated by the delayed-type hypersensitivity (DTH) reaction to dinitrofluorobenzene (DNFB) and splenocyte proliferation assays- It also is able to rescue the splenocytes of the apoptosis induced by stress. The capsaicin treatment increased the production of Th1 cytokines and decreased the production of Th2 cytokines and TGF-β1 in the plasma and culture supernatants of immunosuppressed mice, which is associated with the modulation of Th2 induced by stress cells. Moreover, the production of corticosterone significantly decreased in capsaicin-treated animals as compared to control groups. The capsaicin treatment further attenuated the immunosuppression induced by the corticosterone treatment (40 mg/kg i.p. for 7 days), albeit less potently, as exhibited in the DTH response. Intriguingly, the capsaicin treatment decreased the induction of IL-10, IL-4, and TGF-β1 through high doses of corticosterone, indicating direct cellular immunomodulation. These results show, that capsaicin is able to modulate chronic stress-induced immunosuppression, mediating corticosterone released inhibition, but also, that capsaicin significantly modulates the pharmacological action of corticosterone in vivo.


Therapeutic Effects of Tonsil-derived Mesenchymal Stem Cells in an Atopic Dermatitis Mouse Model

Harry Jung, Gil Myeong Son, Jae Jun Lee, Hae Sang Park
PMID: 33622877   DOI: 10.21873/invivo.12325

Abstract

Mesenchymal stem cells (MSCs) have been suggested as an alternative therapeutic option in atopic dermatitis. Palatine tonsils are lymphoepithelial tissue located around the oropharynx and have been proposed as one of the important alternative sources of MSCs. The purpose of this study was to evaluate the protective and therapeutic effects of tonsil-derived MSCs (TMSCs) in a 2,4-dinitrofluorobenzene (DNFB)-induced mouse model of atopic dermatitis (AD).
The effect of TMSCs was evaluated in 20 C57BL/6J mice that were randomly divided into four groups (normal, DNFB-PBS, DNFB-TMSC7, and DNFB-TMSC16 group). TMSCs were subcutaneously injected into DNFB-sensitized mice on day 7 (DNFB-TMSC7 group) and day 16 (DNFB-TMSC16 group). Several parameters of inflammation were assessed.
Subcutaneously injected TMSCs significantly improved the inflammatory symptoms in a DNFB-induced AD model mice, particularly showing therapeutic effects rather than protective effects. TMSC treatment inhibited T-cell-mediated inflammatory responses by decreasing the levels of IL-6, IL-1β, TNF-α (Th1 cell marker), IL-4 (Th2 cell marker), and B-cell-mediated serum IgE. In contrast, TMSCs enhanced the anti-inflammatory cytokine TGF-β.
In vitro and in vivo results suggest that TMSC treatment improved inflammatory skin lesions in the DNFB-induced AD mice model via immunomodulatory effects of the TMSCs. TMSCs inhibit T-cell and B-cell mediated responses, and enhance the anti-inflammatory responses.


A Glucuronic Acid-Palmitoylethanolamide Conjugate (GLUPEA) Is an Innovative Drug Delivery System and a Potential Bioregulator

Emiliano Manzo, Aniello Schiano Moriello, Francesco Tinto, Roberta Verde, Marco Allarà, Luciano De Petrocellis, Ester Pagano, Angelo A Izzo, Vincenzo Di Marzo, Stefania Petrosino
PMID: 33672574   DOI: 10.3390/cells10020450

Abstract

Palmitoylethanolamide (PEA) is an endogenous anti-inflammatory lipid mediator and a widely used nutraceutical. In this study, we designed, realized, and tested a drug-carrier conjugate between PEA (the active drug) and glucuronic acid (the carrier). The conjugate, named GLUPEA, was characterized for its capability of increasing PEA levels and exerting anti-inflammatory activity both in vitro and in vivo. GLUPEA treatment, compared to the same concentration of PEA, resulted in higher cellular amounts of PEA and the endocannabinoid 2-arachidonoyl glycerol (2-AG), and increased 2-AG-induced transient receptor potential vanilloid type 1 (TRPV1) channel desensitization to capsaicin. GLUPEA inhibited pro-inflammatory monocyte chemoattractant protein 2 (MCP-2) release from stimulated keratinocytes, and it was almost as efficacious as ultra-micronized PEA at reducing colitis in dinitrobenzene sulfonic acid (DNBS)-injected mice when using the same dose. GLUPEA is a novel pro-drug able to efficiently mimic the anti-inflammatory and endocannabinoid enhancing actions of PEA.


Profiling transcriptomic changes and signaling pathways in atopic dermatitis by integrative analyses on multiple databases

Yubin Xu, Saizhen Chen, Jinguang Chen
PMID: 33438050   DOI: 10.1007/s00438-020-01754-x

Abstract

Atopic dermatitis (AD) is a condition driven by T cell-mediated immune response. Targeted therapy of AD is challenging due to its complex pathogenesis. In the current study, by analyzing multiple expression and network datasets, we aimed at: (1) identifying important transcriptomic signatures/profiles for AD to seek potential therapeutic targets and (2) discovering key regulators in the pathogenesis of AD. Our differentially expressed gene (DEG) analysis revealed multiple genes involved in immune response and dermal structural integrity. Functional enrichment analyses suggested that signaling pathways involved in epidermal barrier and inflammation and immunity are overrepresented in lesional AD. Protein-protein interaction (PPI) network and causal interactions analyses highlighted the roles of regulators of epidermal integrity and immune response in the pathogenesis of AD. Prominently, a negative regulator of the B-cell receptor-mediated immune response, PKCβ, has been suggested in the predicted pathogenesis model for AD, implying B cell-mediated immune response may play an equally important role as that of the T cell-mediated immune response in AD. A further search in a perturbagen database has identified small molecular drugs that may alter expression profiles of key regulators in the pathogenesis of AD. In this study, we propose a systemic multi-omics strategy incorporating multiple analyses on various datasets of transcriptomes, diseases, and pharmacology. Such integrative analyses will effectively advance our understanding on the pathogenesis and treatment of AD.


Preclinical Development of FA5, a Novel AMP-Activated Protein Kinase (AMPK) Activator as an Innovative Drug for the Management of Bowel Inflammation

Luca Antonioli, Carolina Pellegrini, Matteo Fornai, Laura Benvenuti, Vanessa D'Antongiovanni, Rocchina Colucci, Lorenzo Bertani, Clelia Di Salvo, Giorgia Semeghini, Concettina La Motta, Laura Giusti, Lorenzo Zallocco, Maurizio Ronci, Luca Quattrini, Francesco Angelucci, Vito Coviello, Won-Keun Oh, Quy Thi Kim Ha, Zoltan H Németh, Gyorgy Haskó, Corrado Blandizzi
PMID: 34199160   DOI: 10.3390/ijms22126325

Abstract

Acadesine (ACA), a pharmacological activator of AMP-activated protein kinase (AMPK), showed a promising beneficial effect in a mouse model of colitis, indicating this drug as an alternative tool to manage IBDs. However, ACA displays some pharmacodynamic limitations precluding its therapeutical applications. Our study was aimed at evaluating the in vitro and in vivo effects of FA-5 (a novel direct AMPK activator synthesized in our laboratories) in an experimental model of colitis in rats. A set of experiments evaluated the ability of FA5 to activate AMPK and to compare the efficacy of FA5 with ACA in an experimental model of colitis. The effects of FA-5, ACA, or dexamethasone were tested in rats with 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis to assess systemic and tissue inflammatory parameters. In in vitro experiments, FA5 induced phosphorylation, and thus the activation, of AMPK, contextually to the activation of SIRT-1. In vivo, FA5 counteracted the increase in spleen weight, improved the colon length, ameliorated macroscopic damage score, and reduced TNF and MDA tissue levels in DNBS-treated rats. Of note, FA-5 displayed an increased anti-inflammatory efficacy as compared with ACA. The novel AMPK activator FA-5 displays an improved anti-inflammatory efficacy representing a promising pharmacological tool against bowel inflammation.


HMGB1-mediated chromatin remodeling attenuates

Naoyuki Senda, Hideyuki Yanai, Sana Hibino, Lei Li, Yu Mizushima, Tomomitsu Miyagaki, Mai Saeki, Yusuke Kishi, Sho Hangai, Junko Nishio, Makoto Sugaya, Tadatsugu Taniguchi, Shinichi Sato
PMID: 33443188   DOI: 10.1073/pnas.2022343118

Abstract

Dysregulation of inflammatory cytokines in keratinocytes promote the pathogenesis of the skin inflammation, such as allergic contact dermatitis (ACD). High-mobility group box 1 protein (HMGB1) has been implicated in the promotion of skin inflammation upon its extracellular release as a damage-associated molecular pattern molecule. However, whether and how HMGB1 in keratinocytes contributes to ACD and other skin disorders remain elusive. In this study, we generated conditional knockout mice in which the
gene is specifically deleted in keratinocytes, and examined its role in ACD models. Interestingly, the mutant mice showed exacerbated skin inflammation, accompanied by increased ear thickening in 2,4-dinitrofluorobenezene-induced ACDs. The mRNA expression of interleukin-24 (IL-24), a cytokine known to critically contribute to ACD pathogenesis, was elevated in skin lesions of the mutant mice. As with constitutively expressed, IL-4-induced
mRNA, expression was also augmented in the
-deficient keratinocytes, which would account for the exacerbation of ACD in the mutant mice. Mechanistically, we observed an increased binding of trimethyl histone H3 (lys4) (H3K4me3), a hallmark of transcriptionally active genes, to the promoter region of the
gene in the
-deficient cells. Thus, the nuclear HMGB1 is a critical "gate keeper" in that the dermal homeostasis is contingent to its function in chromatin remodeling. Our study revealed a facet of nuclear HMGB1, namely its antiinflammatory function in keratinocytes for the skin homeostasis.


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